molecular formula C14H10FN3 B2910732 1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine CAS No. 380342-06-3

1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine

Cat. No.: B2910732
CAS No.: 380342-06-3
M. Wt: 239.253
InChI Key: FOGIFYUPOMDYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine is a chemical compound with the molecular formula C14H10FN3 and a molecular weight of 239.25 g/mol . This compound is known for its unique structure, which includes a fluorophenyl group and an isoindole moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine typically involves the reaction of 2-fluoroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or polyphosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)imino]-1H-isoindol-3-amine
  • 1-[(2-bromophenyl)imino]-1H-isoindol-3-amine
  • 1-[(2-methylphenyl)imino]-1H-isoindol-3-amine

Uniqueness

1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine is unique due to the presence of the fluorine atom in the phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous .

Properties

IUPAC Name

3-(2-fluorophenyl)iminoisoindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3/c15-11-7-3-4-8-12(11)17-14-10-6-2-1-5-9(10)13(16)18-14/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGIFYUPOMDYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=NC3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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